2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline
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Overview
Description
2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline is a compound known for its complex structure and unique properties. It features a fused indazole ring system, an ethylidene group, and a phenyl ring, rendering it of particular interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline involves a multi-step process, starting with the formation of the indazole core. The key steps typically include:
Formation of the Indazole Core: This is generally achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Ethylidene Group: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions.
Aromatic Substitution: Aniline is introduced via nucleophilic substitution reactions, using conditions that preserve the integrity of the indazole core.
Industrial Production Methods: For industrial production, optimization of reaction conditions is crucial. The process typically involves high-pressure and high-temperature conditions, using catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can modify the ethylidene group.
Substitution: Nucleophilic aromatic substitution can introduce different substituents onto the phenyl ring, allowing for the customization of the compound's properties.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitro compounds under basic or acidic conditions.
Major Products Formed: The major products depend on the reactions involved but often include various derivatives where the ethylidene or phenyl groups have been modified.
Scientific Research Applications
Chemistry: In chemistry, 2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be investigated for its potential interactions with biological macromolecules due to its unique structure.
Medicine: There is interest in its pharmacological potential, including the possibility of it acting as an anti-cancer or anti-inflammatory agent.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The exact pathways can involve:
Binding to Proteins: It may act by binding to specific proteins, altering their activity.
Pathway Modulation: The compound could influence various signaling pathways within cells.
Comparison with Similar Compounds
2-phenylindazole
1-ethyl-2-phenylindazole
2-methyl-1-phenylindazole
Uniqueness: The presence of both the ethylidene and phenyl groups, along with the fused ring system, makes 2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline unique among its peers, potentially offering distinctive chemical and biological properties.
This compound's complexity and potential for diverse applications make it a fascinating subject for ongoing research and exploration in various scientific fields.
Properties
IUPAC Name |
2-[(8Z)-8-ethylidene-3-phenyl-3,4,10-triazatetracyclo[5.5.2.02,6.010,13]tetradeca-2(6),4-dien-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-2-17-16-28-13-12-25(21-10-6-7-11-22(21)26)23(28)14-19(17)20-15-27-29(24(20)25)18-8-4-3-5-9-18/h2-11,15,19,23H,12-14,16,26H2,1H3/b17-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBKZTYGPIWJA-LAZPYJJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3(C2CC1C4=C3N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CCC3(C2CC1C4=C3N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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